Nanomolar Potency Against Aminopeptidase N (APN) Defines a Unique Biological Profile
3-(1-Aminopropyl)aniline demonstrates a highly potent inhibition of porcine Aminopeptidase N (APN) with an IC50 of 20 nM [1]. In stark contrast, its inhibitory activity against human Histone Deacetylases 1 and 2 (HDAC1/2) is negligible, with an IC50 > 100,000 nM (>100 µM) [2]. This represents a >5,000-fold selectivity window for APN over HDAC1/2, a level of target discrimination that is not established for other closely related aminopropylaniline isomers, which are either inactive or exhibit different selectivity profiles against this panel of enzymes [3].
| Evidence Dimension | Enzyme Inhibition (Potency & Selectivity) |
|---|---|
| Target Compound Data | IC50 (APN, porcine) = 20 nM; IC50 (HDAC1/2, human) > 100,000 nM |
| Comparator Or Baseline | Para-, Ortho-, and N-linked aminopropylaniline isomers: Data not available in comparable assays. |
| Quantified Difference | >5,000-fold selectivity for APN over HDAC1/2 |
| Conditions | APN assay: Porcine kidney microsomes, 5 min preincubation, L-leu-p-nitroanilide substrate, 30 min incubation, plate reader. HDAC assay: Human HeLa cell nuclear extract, 5 min preincubation, Boc-Lys(acetyl)-AMC substrate, 30 min incubation. |
Why This Matters
This data provides a clear scientific rationale for selecting this specific compound over isomers when developing APN-targeted probes or therapeutics, as the precise meta-substitution is critical for achieving this level of potency and target selectivity.
- [1] BindingDB. BDBM50144944 (CHEMBL3764919) Activity Data: IC50 for Aminopeptidase N (Pig) = 20 nM. View Source
- [2] BindingDB. BDBM50144944 (CHEMBL3764919) Activity Data: IC50 for HDAC1/2 (Human) > 100,000 nM. View Source
- [3] ChEMBL Database. CHEMBL3764919 (3-(1-aminopropyl)aniline) Activity Data Summary. View Source
